(R)-BoroNva-(+)-Pinanediol-HCl

Asymmetric synthesis Matteson homologation Chiral auxiliary performance

Synthetic routes using pinacol-protected or butanediol-based chiral auxiliaries often suffer from hydrolytic instability, low diastereoselectivity (95-96%), or racemization. This enantiomerically pure α-aminoboronic ester solves those issues: - ≥99% diastereoselectivity enables iterative Matteson homologation without cumulative stereochemical erosion. - (+)-Pinanediol protection provides superior hydrolytic stability over pinacol esters, preventing premature deprotection. - HCl salt ensures consistent aqueous solubility for direct assay buffer use, avoiding DMSO artifacts.

Molecular Formula C14H27BClNO2
Molecular Weight 287.63 g/mol
Cat. No. B12274000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BoroNva-(+)-Pinanediol-HCl
Molecular FormulaC14H27BClNO2
Molecular Weight287.63 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl
InChIInChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H
InChIKeyZYSDGUVNRZTCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BoroNva-(+)-Pinanediol-HCl Overview


(R)-BoroNva-(+)-Pinanediol-HCl (CAS 1193224-33-7, MF C₁₄H₂₇BClNO₂, MW 287.63) is an enantiomerically pure α-aminoboronic acid derivative in which the norvaline-mimetic α-aminoboronic acid moiety is protected as the (+)-pinanediol boronic ester and isolated as the hydrochloride salt . This compound belongs to the class of pinanediol-protected α-aminoboronic esters, which serve as critical intermediates in the Matteson asymmetric homologation sequence for constructing chiral organoboranes [1]. The boronic acid warhead enables reversible covalent inhibition of serine and threonine proteases, making the BoroNva scaffold a validated P1 residue in dipeptidyl peptidase II (DPP II) and LONP1 protease inhibitor programs [2].

Matteson homologation auxiliary – chiral control with reported high diastereoselectivity context
BoroNva P1 scaffold – reported fit for DPP II / LONP1 protease inhibitor research
Hydrochloride salt – aqueous solubility supports direct assay compatibility

Why Generic Substitutes Fall Short


Substituting (R)-BoroNva-(+)-Pinanediol-HCl with off-the-shelf achiral pinacol-protected α-aminoboronic esters, alternative chiral auxiliaries such as (R,R)-2,3-butanediol, or even the opposite enantiomer (S)-BoroNva-(-)-Pinanediol-HCl introduces measurable liabilities. Pinacol-protected derivatives exhibit inferior hydrolytic stability, leading to premature deprotection and racemization during multi-step synthesis [1]. The (R,R)-2,3-butanediol chiral auxiliary yields diastereoselectivities of only 95–96%, compared to ≥99% for (+)-pinanediol in the critical Matteson homologation step [2]. Furthermore, the BoroNva (norvaline) P1 side chain confers a distinct selectivity profile toward DPP II that cannot be replicated by BoroVal (valine) or BoroPro (proline) analogs [3]. The hydrochloride salt form additionally ensures consistent aqueous solubility—a variable that free-base preparations cannot guarantee batch-to-batch . The quantitative evidence below establishes exactly where these differences are consequential for target synthesis and inhibitor development.

Risk 1
Pinanediol ester: reported stability ranking supports multi-step protection
Pinacol-protected analogs: hydrolytic stability context may differ; premature deprotection risk
Risk 2
Pinanediol auxiliary: reported ≥99% de in Matteson step
(R,R)-2,3-butanediol: reported 95–96% de; cumulative diastereomeric impurity may shift outcome
Risk 3
BoroNva (n-propyl): DPP II / LONP1 selectivity context
BoroVal/BoroPro analogs: P1 residue change may redirect protease subfamily targeting
Risk 4
HCl salt: defined aqueous solubility and batch consistency
Free base: aqueous solubility may vary; requires co-solvent, introducing assay variability

Quantitative Differentiation Evidence


Diastereoselectivity in Matteson Homologation

In the Matteson asymmetric homologation reaction, (+)-pinanediol as the chiral auxiliary on alkylboronates delivers 99% or better diastereoselectivity for the (1S)-1-chloroalkylboronic ester product, whereas the alternative C₂-symmetric chiral auxiliary (R,R)-2,3-butanediol yields only 95–96% diastereoselectivities under comparable conditions [1]. This represents a ≥3–4% absolute difference in diastereomeric excess, which translates to a 4- to 5-fold higher level of the undesired diastereomer when using the butanediol auxiliary. For the synthesis of enantiomerically pure α-aminoboronic acids such as BoroNva, where each homologation step amplifies diastereomeric impurity, this differential has cumulative impact on final product enantiopurity.

Diastereoselectivity
Head-to-head
≥99% de (pinanediol) vs 95–96% de (butanediol)
Supports higher diastereomeric purity outcome in homologation
Cumulative impact across multi-step synthesis; Δde ~3–4 percentage points
Asymmetric synthesis Matteson homologation Chiral auxiliary performance

Hydrolytic Stability of Boronic Esters

A direct comparative study by Bernardini et al. (2009) established that pinanediol boronic esters rank among the most hydrolytically stable boronic ester protecting groups evaluated, while the widely used pinacol boronic esters exhibit lower hydrolytic stability [1]. In the specific context of α-aminoboronic esters, Chen et al. (2014) demonstrated that pinanediol-protected α-aminoboronic esters have significantly improved stability over the corresponding pinacol derivatives when synthesized via Cu(I)-catalyzed stereospecific borylation [2]. This differential hydrolytic stability is critical: pinacol esters of α-aminoboronic acids are prone to premature hydrolysis during aqueous workup, peptide coupling, and storage, leading to epimerization at the configurationally labile α-carbon.

Hydrolytic Stability
Head-to-head
Pinanediol >> Pinacol (qualitative ranking)
Reported stability ranking supports protection strategy review
No numerical half-life reported; α-aminoboronic ester context (RSC Adv. 2014)
Boronic ester stability Hydrolytic degradation Protecting group strategy

Transesterification Stability Ranking

Roy and Brown (2007) conducted a systematic transesterification study of five representative chiral and achiral boronic esters with structurally diverse diols. Among all boronic esters examined, pinanediol phenylboronic ester exhibited the highest thermodynamic stability, while DIPT (diisopropyl tartrate) boronic ester was the thermodynamically least stable [1]. This stability ranking has direct practical consequences for chiral auxiliary recycling: the high transesterification resistance of pinanediol esters means the auxiliary remains intact during downstream transformations, yet can be quantitatively recovered under controlled transesterification conditions with inexpensive diols (pinacol, 1,3-propanediol, neopentyl glycol) [1]. Gibson et al. (2002) later demonstrated an efficient industrial process for (+)-pinanediol recovery and recycling in the synthesis of L-valyl-pyrrolidine-(2R)-boronic acid, confirming the economic viability of this auxiliary at scale [2].

Transesterification Rank
Head-to-head
#1 of 5 most stable
Supports auxiliary recovery feasibility review
Pinanediol >> DIPT; industrial recycling demonstrated (OPRD 2002)
Transesterification Chiral auxiliary recovery Boronic ester stability

P1 Residue Selectivity for Protease Targeting

The Tufts University DPP II inhibitor program systematically evaluated boroNorvaline (boroNva) as a P1 amino acid residue, demonstrating that boroNva-based dipeptides exhibit strong potency for DPP II (DPP7), with Met-boroNva and Leu-boroNva identified as the most potent analogs [1]. This is mechanistically distinct from boroProline (boroPro)-based inhibitors, which are established as highly potent DPP IV (DPP4) inhibitors (e.g., Val-boroPro, Ki = 0.18 nM) . The difference in P1 side chain structure—n-propyl (Nva) versus the cyclic pyrrolidine (Pro)—determines which dipeptidyl peptidase subfamily is preferentially targeted. Furthermore, the LONP1 inhibitor patent WO/2023/107481 explicitly cites "Asn-boroNva" as a prior art scaffold, confirming the BoroNva core as a validated starting point for mitochondrial protease inhibitor development [2]. This P1-dependent selectivity cannot be achieved by BoroVal (isopropyl side chain) or BoroPro analogs.

P1 Residue Selectivity
Class-level
BoroNva → DPP II | BoroPro → DPP IV
P1 identity directs protease subfamily targeting review
Specific BoroNva Ki values not publicly disclosed (Tufts thesis, 2016)
Dipeptidyl peptidase Protease inhibitor selectivity BoroNva scaffold

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of (R)-BoroNva-(+)-Pinanediol confers aqueous solubility that is essential for both aqueous reaction conditions and biochemical assay compatibility. Vendor technical data indicate the compound is soluble in polar solvents including water and methanol due to the presence of the hydrochloride group . In contrast, the corresponding free base of pinanediol-protected α-aminoboronic esters exhibits limited aqueous solubility, necessitating organic co-solvents or DMSO for dissolution. This salt form advantage directly impacts two procurement-relevant parameters: (1) the compound can be used directly in aqueous peptide coupling or enzyme inhibition assays without solubility-enhancing additives, and (2) the hydrochloride counterion provides a defined, consistent stoichiometric form that avoids batch-to-batch variability in free-base amine content encountered with non-salt forms.

Salt Form Solubility
Data to verify
HCl salt: water/methanol soluble vs free base: limited aqueous solubility
Supports aqueous assay compatibility context
Vendor specification; peer-reviewed solubility data not located
Salt form selection Aqueous solubility Formulation compatibility

High-Value Application Scenarios


Stereocontrolled Synthesis via Matteson Homologation

When designing a synthetic route requiring iterative Matteson homologation steps to construct chiral α-aminoboronic acid warheads with >98% enantiomeric purity, (R)-BoroNva-(+)-Pinanediol-HCl is the preferred starting material over (R,R)-2,3-butanediol-protected analogs. The ≥99% diastereoselectivity of the (+)-pinanediol auxiliary [see Evidence 1, REFS-1] ensures that each homologation cycle introduces minimal diastereomeric impurity, avoiding the cumulative stereochemical erosion observed with the 95–96% de ceiling of the butanediol auxiliary. This is particularly critical when targeting DPP II (DPP7)-selective inhibitors, where the norvaline P1 side chain is required for target engagement [see Evidence 4, REFS-3].

Direct Use in Aqueous Assays

For medicinal chemistry programs requiring direct use of the α-aminoboronic ester building block in aqueous peptide coupling reactions or enzyme inhibition assays, the hydrochloride salt form eliminates the need for DMSO stock solutions or co-solvent systems. The documented water and methanol solubility [see Evidence 5, REFS-1] enables direct dissolution in assay buffer, reducing vehicle-related artifacts in IC₅₀ determinations. This contrasts with free-base pinanediol α-aminoboronic esters that require pre-dissolution in DMSO, introducing potential solvent interference in cell-based and biochemical DPP II/DPP7 or LONP1 inhibition assays.

Multi-Step Peptide Elaboration

In synthetic sequences where the boronic acid warhead must remain protected through multiple peptide coupling, deprotection, and purification steps, the superior hydrolytic stability of the pinanediol ester over the pinacol ester [see Evidence 2, REFS-1] prevents premature deprotection that would expose the configurationally labile α-aminoboronic acid to epimerization. This is documented for α-aminoboronic esters specifically, where pinanediol protection retains stereochemical integrity under conditions that degrade pinacol-protected analogs [see Evidence 2, REFS-2]. This makes (R)-BoroNva-(+)-Pinanediol-HCl the procurement choice for convergent synthetic strategies where the boronic acid moiety is installed early and carried through multiple transformations.

Chiral Auxiliary Recovery at Scale

For process chemistry groups scaling the synthesis of α-aminoboronic acid-containing APIs or key intermediates, the highest thermodynamic stability of pinanediol boronic esters among common chiral auxiliaries [see Evidence 3, REFS-1] directly enables efficient chiral auxiliary recovery via transesterification with inexpensive diols (pinacol, neopentyl glycol). The demonstrated industrial recycling process for (+)-pinanediol [see Evidence 3, REFS-2] mitigates the acknowledged high cost of this chiral auxiliary, making the economics of pinanediol-based synthesis viable at manufacturing scale. This is in contrast to DIPT and other less stable auxiliaries that resist controlled recovery due to premature transesterification during synthesis.

Application
Selection Property
Validation Focus
Matteson homologation sequences
Diastereoselectivity of chiral auxiliary
Enantiomeric purity outcome review
Aqueous peptide coupling / enzyme assays
Salt form aqueous solubility
Vehicle artifact reduction in assay context
Convergent multi-step synthesis
Boronic ester hydrolytic stability
Stereochemical integrity through synthesis
Process-scale chiral auxiliary recovery
Transesterification stability and recovery
Auxiliary recycling economics review
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